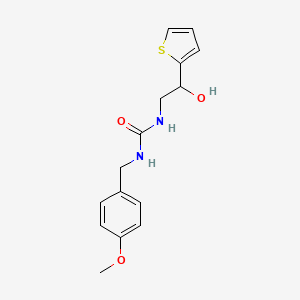

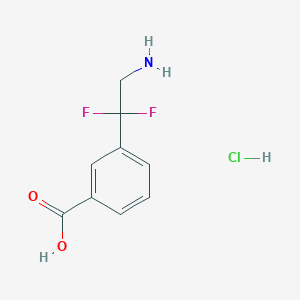

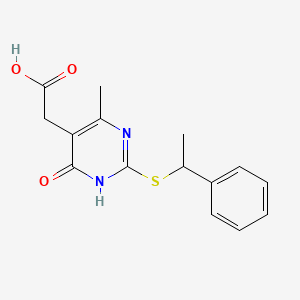

3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of 1,2,4-triazine derivatives. It has gained significant attention in recent years due to its potential applications in various scientific fields.

Scientific Research Applications

Synthesis and Characterization

- The compound, 3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one, and its derivatives have been synthesized and characterized in various studies. For example, allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one were synthesized and characterized using 2D-NMR measurements, including gHSQC and gHMBC measurements. Aromatic character and molecular structures linked by extensive intermolecular N-H...N hydrogen bonding were observed. The structures were further stabilized by pi-pi stacking interactions (Hwang et al., 2006).

Structure and Molecular Interactions

- Structural analysis of similar compounds revealed that the N-N bond lengths are longer and the C=N bond lengths are shorter than the respective average values in asymmetric triazines, suggesting bond orders of 1.3 and 1.7, respectively. The structures also contain N-H...O and N-H...N hydrogen bonds, with some containing rare bifurcated N-H...N,N hydrogen bonds. Differences in molecular stacking and hydrogen-bonding patterns were observed, indicating intricate intermolecular interactions (Ludvík et al., 2007).

Anticancer Activity

- Some derivatives of 3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one have been studied for their anticancer activities. Reactions of related compounds with aryl isocyanates and aryl isothiocyanates resulted in a series of compounds with pronounced cytostatic activity against specific cell lines, including melanoma, non-small cell lung cancer, kidney cancer, and cancer of the central nervous system (Voskoboynik et al., 2018).

Inhibition of CPY1A1 Activity

- Novel fused 1,2,4-triazine derivatives have been synthesized and evaluated for their inhibitory activities. The inhibitory effect of these compounds toward CPY1A1 activity was screened, identifying compounds with high inhibitory effects. These findings suggest potential applications of these derivatives as promising anticancer drugs (El Massry et al., 2012).

properties

IUPAC Name |

6-[(4-propan-2-ylphenyl)methyl]-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-4-9-17-16-18-15(21)14(19-20-16)10-12-5-7-13(8-6-12)11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H2,17,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDSRJYNNJFSLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201332030 |

Source

|

| Record name | 6-[(4-propan-2-ylphenyl)methyl]-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676668 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(allylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one | |

CAS RN |

899737-03-2 |

Source

|

| Record name | 6-[(4-propan-2-ylphenyl)methyl]-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-O-Tert-butyl 7-O-methyl 9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2451591.png)

![Potassium;4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2451593.png)

![1-(2,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2451602.png)

![4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline](/img/structure/B2451604.png)